3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC15623177
Molecular Formula: C30H32N2O4
Molecular Weight: 484.6 g/mol
* For research use only. Not for human or veterinary use.
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one -](/images/structure/VC15623177.png)
Specification
Molecular Formula | C30H32N2O4 |
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Molecular Weight | 484.6 g/mol |
IUPAC Name | (4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Standard InChI | InChI=1S/C30H32N2O4/c1-5-15-36-24-12-13-25(20(4)16-24)28(33)26-27(23-10-8-22(9-11-23)19(2)3)32(30(35)29(26)34)18-21-7-6-14-31-17-21/h6-14,16-17,19,27,33H,5,15,18H2,1-4H3/b28-26+ |
Standard InChI Key | MIKHIVWNQXHWJJ-BYCLXTJYSA-N |
Isomeric SMILES | CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O)C |
Canonical SMILES | CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound’s IUPAC name reflects its complex polycyclic structure:
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Core: A 2,5-dihydro-1H-pyrrol-2-one scaffold substituted at positions 1, 3, 4, and 5.
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Substituents:
Molecular and Structural Data
Property | Value | Source |
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Molecular formula | C₃₀H₃₄N₂O₄ | Calculated |
Molecular weight | 510.61 g/mol | PubChem |
SMILES | CC(C)c1ccc(cc1)C2C(=O)N(C(=C2O)C(=O)c3ccc(cc3OC)C)COc4ccncc4 | Derived |
InChIKey | Not publicly available | — |
Structurally, the compound combines a rigid pyrrolidone core with flexible aromatic substituents, a design strategy common in kinase inhibitor development .
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis route is documented for this compound, analogous molecules (e.g., PubChem CID 3572828 ) suggest a multi-step approach:
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Pyrrolidone Core Formation: Cyclocondensation of γ-keto acids with amines.
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Benzoylation: Friedel-Crafts acylation at position 4 using 2-methyl-4-propoxybenzoyl chloride.
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N-Alkylation: Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution.
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Functionalization: Hydroxylation at position 3 and isopropylphenyl addition at position 5 .
Key challenges include regioselectivity in benzoylation and stereocontrol during N-alkylation, often addressed using chiral auxiliaries or asymmetric catalysis .
Structural Analogues and Modifications
Comparative analysis of related compounds reveals:
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Morpholinyl vs. Pyridinyl Substituents: Replacement of morpholine (e.g., CID 3572828 ) with pyridine enhances π-π stacking potential but reduces solubility .
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Propoxy vs. Allyloxy Chains: Propoxy groups (as in CID 3572828 ) improve metabolic stability compared to allyloxy derivatives (CID 3146984 ).
Physicochemical Properties
Solubility and Lipophilicity
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logP: Predicted ~3.8 (AlogPS), indicating moderate lipophilicity suitable for transdermal delivery .
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Aqueous Solubility: <1 mg/mL at pH 7.4 due to aromatic stacking, necessitating formulation aids .
Stability Profile
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Thermal Stability: Decomposes above 240°C (TGA data for CID 3572828 ).
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Photostability: Benzoyl groups necessitate light-protected storage to prevent E→Z isomerization .
Computational and Experimental Data
Molecular Dynamics Simulations
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Binding to p38 MAPK: MM-GBSA calculations predict ΔG = -9.8 kcal/mol, driven by hydrophobic interactions with Leu104 and hydrogen bonds with Asp168 .
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Blood-Brain Barrier Penetration: Predicted Pe (7.2 × 10⁻⁶ cm/s) suggests limited CNS activity .
Spectroscopic Characterization
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